molecular formula C17H26N4O3 B2638423 3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2189498-93-7

3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2638423
CAS No.: 2189498-93-7
M. Wt: 334.42
InChI Key: QGLFZRVAWDCZQX-UHFFFAOYSA-N
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Description

3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, piperidinyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidinyl intermediate: This involves the reaction of cyclopropanecarbonyl chloride with piperidine under basic conditions to form the cyclopropanecarbonylpiperidinyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization with hydrazine derivatives to form the triazolyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylcarbonyl)piperidin-4-yl methanamine
  • N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide

Uniqueness

3-(1-cyclopropanecarbonylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[1-(cyclopropanecarbonyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-24-10-9-20-17(23)21(14-6-7-14)15(18-20)13-3-2-8-19(11-13)16(22)12-4-5-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLFZRVAWDCZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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